molecular formula C22H29N5O B5092402 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide

Cat. No.: B5092402
M. Wt: 379.5 g/mol
InChI Key: JJRXQPXUUHAQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor c-Met. It was first synthesized in 2006 by Pfizer Oncology and has since been studied for its potential applications in cancer therapy.

Mechanism of Action

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide works by inhibiting the activity of the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer. This inhibition leads to a decrease in downstream signaling pathways that promote cell growth, survival, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and modulates the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, which may enhance its anticancer activity.

Advantages and Limitations for Lab Experiments

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound has some limitations, including poor solubility and bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is the development of more potent and selective c-Met inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound and other c-Met inhibitors. Additionally, there is interest in exploring the use of this compound in combination with other anticancer agents, as well as in the development of novel drug delivery systems to improve its bioavailability.

Synthesis Methods

The synthesis of 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-(cyclopropylmethyl)-1-piperazinecarboxylic acid with 3-(2-pyridinyl)propylamine to form the intermediate, which is then converted to this compound through a series of additional reactions.

Scientific Research Applications

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to have synergistic effects when combined with other anticancer agents. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process.

Properties

IUPAC Name

6-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-22(24-11-3-5-20-4-1-2-10-23-20)19-8-9-21(25-16-19)27-14-12-26(13-15-27)17-18-6-7-18/h1-2,4,8-10,16,18H,3,5-7,11-15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRXQPXUUHAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.